2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate
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Overview
Description
2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a pyridinium core substituted with a 2,6-diisopropylphenyl group and a methyl group, paired with a hexafluorophosphate anion. Its distinct structure contributes to its reactivity and functionality in different chemical environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 2,6-diisopropylphenylamine with a suitable aldehyde or ketone to form an intermediate imine, which then undergoes cyclization with a pyridine derivative under acidic conditions to yield the desired imidazo[1,5-a]pyridinium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability. The use of high-purity reagents and controlled reaction conditions ensures the consistent production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imidazo[1,5-a]pyridinium core to its dihydro form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, dihydroimidazo[1,5-a]pyridinium compounds, and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, altering their activity and leading to downstream effects.
Pathways Involved: It may participate in redox reactions, act as a nucleophile or electrophile in substitution reactions, and form coordination complexes with metal ions.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide: Similar in having the 2,6-diisopropylphenyl group but differs in the core structure.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Shares the imidazolium core but lacks the pyridinium and hexafluorophosphate components.
Uniqueness
2-(2,6-Diisopropylphenyl)-5-methylimidazo[1,5-a]pyridinium hexafluorophosphate is unique due to its combination of the imidazo[1,5-a]pyridinium core with the hexafluorophosphate anion, providing distinct reactivity and stability compared to similar compounds .
Properties
CAS No. |
1176202-62-2 |
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Molecular Formula |
C20H25F6N2P |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
2-[2,6-di(propan-2-yl)phenyl]-5-methylimidazo[1,5-a]pyridin-2-ium;hexafluorophosphate |
InChI |
InChI=1S/C20H25N2.F6P/c1-14(2)18-10-7-11-19(15(3)4)20(18)21-12-17-9-6-8-16(5)22(17)13-21;1-7(2,3,4,5)6/h6-15H,1-5H3;/q+1;-1 |
InChI Key |
QMSMRHHBCWKWQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC2=C[N+](=CN12)C3=C(C=CC=C3C(C)C)C(C)C.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
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